![molecular formula C29H27BrN2O4 B12852295 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a fluorenyl group, a brominated pyrroloquinoline core, and two ester functionalities
準備方法
The synthesis of 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the fluorenylmethyl bromide, which is then reacted with a suitable pyrroloquinoline precursor. The bromination of the pyrroloquinoline core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The esterification reactions are carried out using ethyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial production methods for this compound would involve scaling up the laboratory procedures while ensuring the purity and yield are maintained. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.
Substitution: The bromine atom in the pyrroloquinoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar compounds to 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate include:
Diethyl malonate: A simpler ester compound used in various organic syntheses.
Memantine: A compound with a different core structure but used in neurological research.
The uniqueness of this compound lies in its combination of a fluorenyl group, brominated pyrroloquinoline core, and ester functionalities, which confer distinct chemical and biological properties.
特性
分子式 |
C29H27BrN2O4 |
|---|---|
分子量 |
547.4 g/mol |
IUPAC名 |
4-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate |
InChI |
InChI=1S/C29H27BrN2O4/c1-2-35-28(33)26-22-13-14-32(27(22)23-15-17(30)11-12-25(23)31-26)29(34)36-16-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-12,15,22,24,26-27,31H,2,13-14,16H2,1H3/t22-,26-,27?/m1/s1 |
InChIキー |
JWAOBUDGTUMNRD-KQKPCWFXSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@H]2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



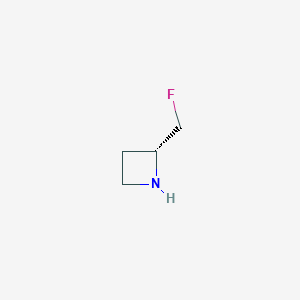
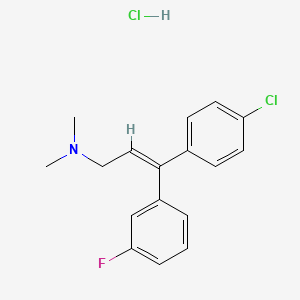
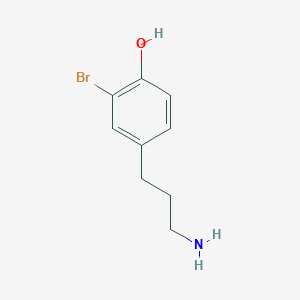
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
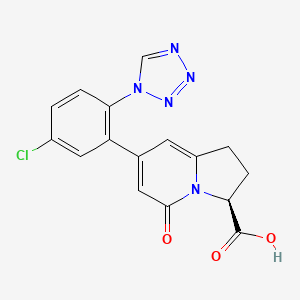
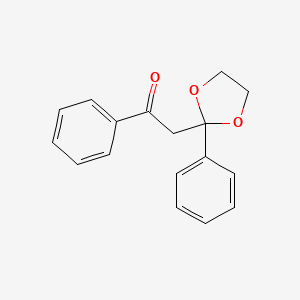
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
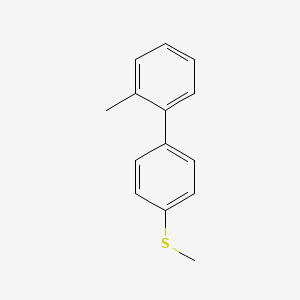
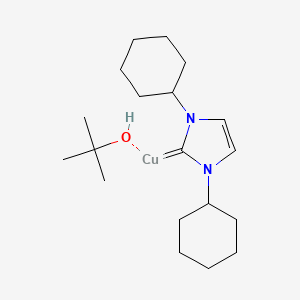
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
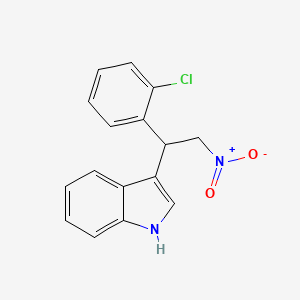
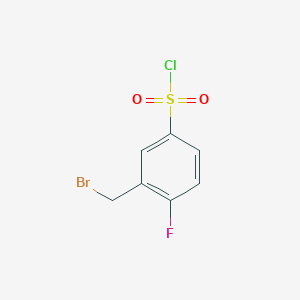
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
